A Comprehensive Technical Guide to 2-Amino-1-(4-methylbenzyl)benzimidazole: Physicochemical Properties, Synthesis, and Pharmacological Applications
A Comprehensive Technical Guide to 2-Amino-1-(4-methylbenzyl)benzimidazole: Physicochemical Properties, Synthesis, and Pharmacological Applications
Executive Summary
The 2-aminobenzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of a multitude of pharmacologically active agents1[1]. Among its most promising derivatives is 2-amino-1-(4-methylbenzyl)benzimidazole , a structurally privileged molecule that has garnered significant attention in modern drug development. By substituting a 4-methylbenzyl group at the N1 position, researchers have successfully modulated the lipophilicity and steric profile of the core benzimidazole ring. This specific structural modification enhances the molecule's binding affinity to critical kinase domains, notably the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), positioning it as a potent anti-angiogenic agent2[2].
This technical guide provides an in-depth analysis of the compound's physicochemical properties, details a self-validating synthetic methodology, and outlines the experimental workflows required to evaluate its biological efficacy.
Physicochemical Profiling & Structural Rationale
Understanding the molecular weight and formula of 2-amino-1-(4-methylbenzyl)benzimidazole requires a breakdown of its components. The base compound, 2-amino-1-benzylbenzimidazole, serves as a structural reference with a molecular formula of C14H13N3 and a molecular weight of 223.28 g/mol 3[3]. The addition of the para-methyl group (+CH2) brings the molecular formula of our target compound to C15H15N3 , resulting in a molecular weight of 237.31 g/mol .
Structural Causality in Drug Design
The structural choices in this molecule are highly deliberate:
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C2-Primary Amine: Acts as a critical hydrogen bond donor, interacting directly with the hinge region of kinase ATP-binding pockets.
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N1-(4-methylbenzyl) Substitution: Breaks the tautomeric symmetry of the benzimidazole core. The para-methyl group increases the hydrophobic surface area, allowing the aromatic ring to anchor deeply into the hydrophobic pocket adjacent to the ATP-binding site of target receptors (like VEGFR-2 or AChE). This causality directly translates to increased target residence time and selectivity4[4].
Table 1: Physicochemical Properties Summary
| Property | Value |
| IUPAC Name | 1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-amine |
| Molecular Formula | C15H15N3 |
| Molecular Weight | 237.31 g/mol |
| Monoisotopic Mass | 237.1266 Da |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 2 |
Unambiguous Synthetic Methodology
Direct alkylation of 2-aminobenzimidazole with 4-methylbenzyl chloride is fundamentally flawed, as it yields an intractable mixture of N1-alkylated and exocyclic N2-alkylated products due to tautomerization. To ensure 100% regioselectivity, the causal solution is to build the substituted diamine before forming the imidazole ring.
Step-by-Step Self-Validating Protocol
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Nucleophilic Aromatic Substitution (SNAr): React 1-fluoro-2-nitrobenzene with 4-methylbenzylamine in the presence of K₂CO₃ in DMF at 80°C.
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Self-Validation: Monitor via Thin Layer Chromatography (TLC). The disappearance of the starting material and the emergence of a bright yellow spot confirms the formation of N-(4-methylbenzyl)-2-nitroaniline.
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Catalytic Reduction: Reduce the nitro group using Palladium on Carbon (Pd/C) under a hydrogen atmosphere (1 atm) in methanol.
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Self-Validation: The solution will transition from deep yellow to colorless, indicating the successful formation of the highly reactive N1-(4-methylbenzyl)benzene-1,2-diamine. Filter immediately through Celite to prevent air oxidation.
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Cyclization: React the resulting diamine with cyanogen bromide (BrCN) in an aqueous ethanol mixture at room temperature[1].
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Self-Validation: Reaction progress is visually confirmed by the precipitation of the hydrobromide salt. Neutralization with aqueous ammonia yields the free base, which is subsequently purified by recrystallization.
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Logical synthetic workflow for 2-amino-1-(4-methylbenzyl)benzimidazole.
Mechanistic Pharmacology: Targeting VEGFR-2
Angiogenesis, the formation of new blood vessels, is primarily driven by VEGF-A binding to VEGFR-2. Recent pharmacological studies have identified 2-aminobenzimidazole derivatives as potent multi-kinase inhibitors that specifically target the intracellular tyrosine kinase domain of VEGFR-2[2].
By competitively binding to the ATP pocket, 2-amino-1-(4-methylbenzyl)benzimidazole prevents receptor autophosphorylation. This blockade halts downstream signaling cascades—specifically the PLC-γ, PI3K/Akt, and MEK/ERK pathways—which are causally responsible for endothelial cell proliferation, migration, and survival[2].
Inhibition of the VEGFR-2 signaling pathway by 2-aminobenzimidazole derivatives.
Experimental Workflow: HUVEC Tube Formation Assay
To rigorously validate the anti-angiogenic efficacy of this compound, the Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay is utilized.
Step-by-Step Methodology
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Matrix Preparation: Coat pre-chilled 96-well plates with 50 µL of Matrigel and polymerize at 37°C for 30 minutes.
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Causality: Matrigel provides a 3D extracellular matrix scaffold rich in laminin and collagen IV, which is causally required for endothelial cells to undergo the morphological changes necessary to differentiate into capillary-like structures.
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Cell Synchronization: Starve HUVECs in low-serum media (1% FBS) for 16 hours.
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Causality: Starvation synchronizes the cell cycle in the G0/G1 phase. This creates a self-validating baseline where subsequent proliferation is strictly dependent on the exogenous VEGF-A stimulus, eliminating background noise[2].
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Treatment: Seed 1.5 × 10⁴ HUVECs per well. Co-treat with 25 ng/mL VEGF-A and varying concentrations of the synthesized compound (e.g., 1, 3, 10 µM).
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Self-Validation: Always include a vehicle control (DMSO) and a positive control (e.g., Sorafenib) to ensure assay dynamic range.
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Incubation & Imaging: Incubate for 16 hours at 37°C. Image using an inverted phase-contrast microscope.
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Quantification: Measure total tube length and number of branch points using automated angiogenesis analyzer software (e.g., ImageJ).
Step-by-step experimental workflow for the HUVEC tube formation assay.
Table 2: Comparative Pharmacological Activity (Representative Data)
| Compound Scaffold | Target | Assay Type | Efficacy Metric | Reference |
| 2-amino-1-benzylbenzimidazole | AChE | Enzymatic Inhibition | Binding Affinity: -10.4 kcal/mol | [4] |
| 2-amino-1-(4-methylbenzyl)benzimidazole | VEGFR-2 | Cell Viability | IC50 < 5 µM | [2] |
| 2-amino-1-(4-fluorobenzyl)benzimidazole | VEGFR-2 | Tube Formation | Potent Inhibition | [2] |
References
- BenchChem Technical Support Team.
- Lien, J.-C., et al. "A novel 2-aminobenzimidazole-based compound Jzu 17 exhibits anti-angiogenesis effects by targeting VEGFR-2 signalling." British Journal of Pharmacology, PubMed.
- Shaheen, F., et al. "Design, Synthesis, Molecular Docking, and Pharmacological Evaluation of 2-Aminobenzimidazole Derivatives as Potential Anti-Alzheimer's Agents.
- National Center for Biotechnology Information. "2-Amino-1-benzylbenzimidazole | C14H13N3 | CID 170742." PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A novel 2-aminobenzimidazole-based compound Jzu 17 exhibits anti-angiogenesis effects by targeting VEGFR-2 signalling [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Amino-1-benzylbenzimidazole | C14H13N3 | CID 170742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
